2-Hydroxy-3,4-dimethoxybenzaldehyde

Description

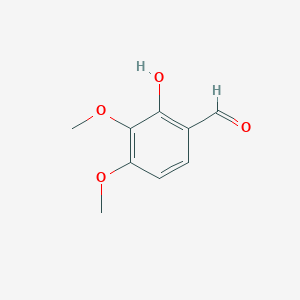

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOMNPYQUBMBOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172881 | |

| Record name | 3,4-Dimethoxysalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19283-70-6 | |

| Record name | 2-Hydroxy-3,4-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19283-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxysalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019283706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxysalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxysalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dimethoxysalicylaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9ET3S77J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxy-3,4-dimethoxybenzaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3,4-dimethoxybenzaldehyde

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (CAS No: 19283-70-6). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical data with practical, field-proven insights. We delve into its spectroscopic signature, explore its role as a versatile synthetic building block, detail a representative synthesis protocol, and discuss its potential in the development of novel therapeutic agents. This guide is grounded in authoritative references to ensure scientific integrity and empower researchers in their experimental design and application.

Physicochemical and Structural Properties

This compound is a substituted aromatic aldehyde, a class of compounds that serves as a cornerstone in organic synthesis. Its unique substitution pattern—a hydroxyl group ortho to the aldehyde and two adjacent methoxy groups—imparts a distinct set of electronic and steric properties that are highly valuable in fine chemical and pharmaceutical synthesis.

The core structure consists of a benzene ring functionalized with an aldehyde (-CHO), a hydroxyl (-OH), and two methoxy (-OCH₃) groups. The intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a key structural feature, influencing the compound's conformation, reactivity, and physical properties.

Table 1: Compound Identification and Key Properties

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 19283-70-6 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀O₄ | [1][4] |

| Molecular Weight | 182.17 g/mol | [1][3] |

| Canonical SMILES | COC1=C(C(=C(C=C1)C=O)O)OC | [1] |

| InChI Key | UIOMNPYQUBMBOJ-UHFFFAOYSA-N | [1][4] |

| Boiling Point | 289.7°C at 760 mmHg | [1] |

| Flash Point | 114.5°C | [1] |

| Density | 1.234 g/cm³ | [1] |

| Purity | ≥97% (typical) |[1] |

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Signature |

|---|---|

| ¹H NMR | ~11.0-11.5 ppm (s, 1H): Phenolic -OH, deshielded by intramolecular H-bonding. ~9.8 ppm (s, 1H): Aldehydic -CHO. ~7.2-7.4 ppm (d, 1H): Aromatic H-6, ortho to aldehyde. ~6.6-6.8 ppm (d, 1H): Aromatic H-5, ortho to hydroxyl. ~3.9 ppm (s, 3H): Methoxy -OCH₃. ~3.8 ppm (s, 3H): Methoxy -OCH₃. |

| ¹³C NMR | ~190-195 ppm: Aldehyde C=O. ~150-160 ppm: Aromatic C-O (C-2, C-3, C-4). ~110-130 ppm: Other aromatic carbons (C-1, C-5, C-6). ~55-60 ppm: Methoxy carbons (-OCH₃). |

| IR (Infrared) | 3100-3300 cm⁻¹ (broad): O-H stretch (intramolecularly H-bonded). 2850-2950 cm⁻¹: C-H stretch (aromatic & methyl). 1640-1660 cm⁻¹: C=O stretch (aldehyde, lowered frequency due to H-bonding & conjugation). 1580-1600 cm⁻¹: C=C stretch (aromatic). 1200-1280 cm⁻¹: C-O stretch (aryl ether). |

| MS (Mass Spec.) | [M]+•: m/z 182.0579 (Monoisotopic Mass). [M+H]⁺: m/z 183.0652. [M-H]⁻: m/z 181.0506. Key Fragments: Loss of -CH₃ (m/z 167), loss of -CHO (m/z 153). |

Note: Predicted data is based on established principles of spectroscopy and data from structurally similar compounds. Experimental verification is required.[5]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups. Understanding their electronic effects is key to predicting reaction outcomes and designing synthetic strategies.

-

Phenolic Hydroxyl Group (-OH): A potent activating group that directs electrophiles to the ortho and para positions (C5 and C1, respectively) via resonance electron donation.

-

Aldehyde Group (-CHO): A deactivating group that directs electrophiles to the meta position (C5) via inductive electron withdrawal. It is the primary site for nucleophilic attack.

-

Methoxy Groups (-OCH₃): Activating groups that also direct electrophiles to their ortho and para positions.

The combined effect of these groups makes the C5 position the most electron-rich and sterically accessible site for further electrophilic aromatic substitution. The aldehyde group readily undergoes reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation with primary amines to form Schiff bases (imines).

Caption: Key reactivity sites of this compound.

Synthesis Pathway: Ortho-Formylation

The most direct and industrially relevant method for synthesizing hydroxybenzaldehydes is the formylation of the corresponding phenol. The Reimer-Tiemann reaction is a classic and effective method for the selective ortho-formylation of phenols.[6][7]

Causality of Method Choice: The Reimer-Tiemann reaction is chosen for its high ortho-selectivity, which is driven by the interaction between the electron-rich phenoxide intermediate and the electrophilic dichlorocarbene species generated in situ.[8] This selectivity is crucial for producing the desired 2-hydroxy isomer from the 3,4-dimethoxyphenol precursor.

Caption: Workflow for the Reimer-Tiemann synthesis of the target compound.

Representative Experimental Protocol: Reimer-Tiemann Formylation

This protocol is a representative example based on established procedures for the Reimer-Tiemann reaction and requires optimization for specific laboratory conditions.[9]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3,4-dimethoxyphenol (1.0 equiv) in a 2:1 solution of ethanol and 20% aqueous sodium hydroxide (8.0 equiv NaOH).

-

Initiation: Heat the mixture to 70°C with vigorous stirring to ensure the formation of the sodium phenoxide.

-

Carbene Formation & Reaction: Add chloroform (CHCl₃, 2.0 equiv) dropwise via the dropping funnel over 1 hour, maintaining the temperature at 70°C. The reaction is exothermic and may require external cooling to maintain the target temperature.

-

Reaction Completion: After the addition is complete, continue stirring the resulting mixture at 70°C for an additional 3 hours.

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Acidify the remaining aqueous solution to pH 4-5 with dilute HCl. Extract the product into an organic solvent (e.g., ethyl acetate, 3x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Applications in Medicinal Chemistry

Substituted benzaldehydes are privileged scaffolds in drug discovery due to their ability to participate in a wide range of chemical transformations, leading to diverse and complex molecular architectures. This compound is a valuable building block for synthesizing heterocyclic compounds, chalcones, and, most notably, Schiff bases .[10][11]

Causality of Application: The aldehyde functional group provides a reactive handle for condensation reactions with primary amines, forming an imine or azomethine (-C=N-) linkage. This reaction is a cornerstone of combinatorial chemistry. The resulting Schiff bases are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11][12] The specific substitution pattern of the parent aldehyde can tune the electronic properties and steric profile of the final compound, influencing its binding affinity to biological targets.

Caption: Workflow for utilizing the aldehyde in Schiff base synthesis for drug discovery.

Representative Protocol: Schiff Base Synthesis

-

Dissolution: Dissolve this compound (1.0 equiv) in absolute ethanol in a round-bottom flask.

-

Amine Addition: To this solution, add the desired primary amine (1.0-1.1 equiv) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates out of solution and can be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry in vacuo. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 19283-70-6 was not located, data from structurally analogous hydroxy- and dimethoxy-benzaldehydes provide a reliable basis for assessing its hazards.[13][14][15][16] The compound should be handled with appropriate engineering controls and personal protective equipment.

Table 3: GHS Hazard Profile (Based on Structural Analogs)

| Hazard Class | GHS Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[16] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[13][16] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[13] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

Handling and Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[16]

-

Handling: Avoid breathing dust, fume, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[13]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16]

-

Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[16]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[13]

-

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. KNApSAcK Metabolite Information - C00052640 [knapsackfamily.com]

- 5. PubChemLite - this compound (C9H10O4) [pubchemlite.lcsb.uni.lu]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. psiberg.com [psiberg.com]

- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to 2-Hydroxy-3,4-dimethoxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,4-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that holds significant interest for researchers in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a hydroxyl group ortho to the aldehyde and two adjacent methoxy groups, imparts specific chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, a validated synthesis method, and an exploration of its current and potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in a laboratory setting. These properties dictate its behavior in various solvents and reaction conditions, and are crucial for its purification and characterization.

General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Synonyms | 3,4-Dimethoxysalicylaldehyde | [1] |

| CAS Number | 19283-70-6 | [1][2] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | Not explicitly stated in the search results, but related compounds are typically off-white to yellow crystalline solids. |

Thermal Properties

The melting and boiling points are critical parameters for assessing the purity of a compound and for designing appropriate reaction and purification conditions.

| Property | Value | Source(s) |

| Melting Point | 66.0-68.0 °C | [1] |

| Boiling Point | 122 °C at 2 Torr | [1] |

Solubility

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of organic molecules. This section details the expected and reported spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. A GC-MS spectrum is available for this compound, which would show a molecular ion peak (M+) corresponding to its molecular weight.

-

Expected Molecular Ion Peak (M+) : m/z 182

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. While explicit experimental spectra with peak assignments for this compound were not found in the search results, a predicted ¹H and ¹³C NMR analysis is provided below based on established principles of NMR spectroscopy.

¹H NMR (Predicted):

-

Aldehyde Proton (-CHO) : A singlet expected around δ 9.8-10.5 ppm.

-

Phenolic Proton (-OH) : A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of δ 5-12 ppm.

-

Aromatic Protons (Ar-H) : Two doublets in the aromatic region (δ 6.5-8.0 ppm), showing ortho-coupling.

-

Methoxy Protons (-OCH₃) : Two singlets, each integrating to 3H, expected in the range of δ 3.8-4.0 ppm.

¹³C NMR (Predicted):

-

Aldehyde Carbonyl (C=O) : Expected in the range of δ 190-195 ppm.

-

Aromatic Carbons (Ar-C) : Six distinct signals in the aromatic region (δ 110-160 ppm), with carbons attached to oxygen atoms appearing at lower field.

-

Methoxy Carbons (-OCH₃) : Two signals expected in the range of δ 55-65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following absorption bands:

-

O-H Stretch (Phenolic) : A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic) : Peaks typically appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aldehydic) : Two weak bands around 2850 and 2750 cm⁻¹.

-

C=O Stretch (Aldehydic) : A strong, sharp peak in the region of 1650-1680 cm⁻¹.

-

C=C Stretch (Aromatic) : Peaks in the range of 1450-1600 cm⁻¹.

-

C-O Stretch (Aryl Ether) : Strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Synthesis of this compound

The synthesis of polysubstituted benzaldehydes can be achieved through various formylation reactions of appropriately substituted phenols. A plausible and commonly employed method for the synthesis of this compound is the formylation of 3,4-dimethoxyphenol.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution. This method, while classical, can sometimes suffer from moderate yields and the formation of byproducts.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3,4-dimethoxyphenol in an aqueous solution of a strong base, such as sodium hydroxide.

-

Addition of Chloroform: Heat the mixture and add chloroform dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and acidify it with a suitable acid (e.g., hydrochloric acid) to neutralize the excess base and protonate the phenoxide.

-

Extraction and Purification: The product can be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

Substituted benzaldehydes are versatile building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules with interesting biological activities. While specific applications for this compound are not extensively documented in the provided search results, its structural motifs suggest several potential areas of use.

Precursor for Heterocyclic Compounds

The aldehyde and hydroxyl functionalities of this compound make it an ideal starting material for the synthesis of various heterocyclic compounds, such as:

-

Chalcones: Condensation with acetophenones can yield chalcones, which are known to exhibit a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

-

Coumarins: Reaction with active methylene compounds can lead to the formation of coumarin derivatives, a class of compounds with diverse pharmacological applications.

-

Schiff Bases: Condensation with primary amines can form Schiff bases, which are important intermediates and have been investigated for their antibacterial, antifungal, and antitumor activities.

Potential in Medicinal Chemistry

The substitution pattern of this compound is found in a number of naturally occurring and synthetic bioactive molecules. The presence of the catechol-like moiety (after potential demethylation in vivo) and the aldehyde group provides opportunities for the design of novel therapeutic agents. Its derivatives could be explored for activities such as:

-

Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger.

-

Enzyme Inhibition: The molecule could be a scaffold for the design of inhibitors for various enzymes.

-

Antimicrobial Activity: Derivatives of related hydroxy- and methoxy-substituted benzaldehydes have shown antimicrobial properties.

Caption: Potential applications of this compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound was not retrieved, general precautions for aromatic aldehydes should be followed:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable compound for chemical synthesis and drug discovery. Its well-defined physical properties and versatile reactivity make it an important building block for the creation of more complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and an outlook on its potential applications, serving as a valuable resource for researchers in the field. Further experimental investigation into its spectroscopic properties, solubility, and biological activities will undoubtedly expand its utility in the scientific community.

References

2-Hydroxy-3,4-dimethoxybenzaldehyde structure

An In-depth Technical Guide to 2-Hydroxy-3,4-dimethoxybenzaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound, a key aromatic aldehyde with significant applications in synthetic chemistry and drug development. This document details its chemical structure, physicochemical properties, established synthesis methodologies with mechanistic insights, and robust analytical characterization techniques. It is designed for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile compound.

Introduction and Core Structure

This compound, a substituted phenolic aldehyde, is a significant building block in organic synthesis. Its structural arrangement, featuring a hydroxyl group ortho to the aldehyde and two adjacent methoxy groups, imparts unique reactivity and makes it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. This guide elucidates the fundamental chemistry of this compound, providing practical, field-proven insights into its synthesis and characterization.

The structure of this compound is defined by a benzene ring substituted with four functional groups. The aldehyde (-CHO) and hydroxyl (-OH) groups are positioned at carbons 1 and 2, respectively, while the methoxy (-OCH₃) groups are at carbons 3 and 4. This specific arrangement is also known as 3,4-dimethoxysalicylaldehyde.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties is paramount for effective handling, reaction planning, and purification.

Physical and Chemical Data

The key identifying properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [2][3] |

| CAS Number | 19283-70-6 | [2][4] |

| Appearance | Solid (form may vary) | [5] |

| SMILES | COC1=C(C(=C(C=C1)C=O)O)OC | [1][2] |

| InChIKey | UIOMNPYQUBMBOJ-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Below is a summary of expected data.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aldehydic, aromatic, hydroxyl, and methoxy protons. |

| ¹³C NMR | Resonances for carbonyl, aromatic, and methoxy carbons. |

| IR Spectroscopy | Characteristic absorption bands for O-H (hydroxyl), C=O (aldehyde), C-O (ether), and aromatic C-H/C=C stretches. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 182, along with characteristic fragmentation patterns.[6][7] |

Synthesis Methodologies: A Comparative Analysis

The introduction of a formyl (-CHO) group onto a phenol ring, particularly at the ortho position, is a classic transformation in organic synthesis. For this compound, the starting material is typically 3,4-dimethoxyphenol. Two primary methods for this ortho-formylation are the Duff reaction and the Reimer-Tiemann reaction.[8][9]

The Duff Reaction: Ortho-Selective Formylation

The Duff reaction is a widely employed method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, such as acetic acid or trifluoroacetic acid.[8][10]

Causality of Experimental Choice: The Duff reaction is often preferred for its operational simplicity and the use of inexpensive, stable reagents.[8] Its mechanism favors ortho-substitution on electron-rich phenols, making it well-suited for this synthesis.[11][12] The reaction proceeds through an initial aminomethylation, followed by an intramolecular redox reaction and subsequent hydrolysis to yield the aldehyde.[11] Microwave-assisted protocols have been developed to significantly reduce reaction times and improve yields.[13]

Caption: Generalized workflow for the Duff reaction synthesis.

Experimental Protocol: Microwave-Assisted Duff Reaction

-

Reactor Setup: To a 10 mL microwave reactor vessel equipped with a magnetic stir bar, add 3,4-dimethoxyphenol (1.0 mmol, 154 mg).

-

Reagent Addition: Add hexamethylenetetramine (HMTA) (1.5 mmol, 210 mg) and 5 mL of trifluoroacetic acid (TFA).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes. Monitor the reaction progress by TLC.

-

Work-up: After cooling, pour the reaction mixture into 50 mL of 2M hydrochloric acid. Stir for 1 hour to ensure complete hydrolysis of the intermediate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

The Reimer-Tiemann Reaction

An alternative pathway is the Reimer-Tiemann reaction, which uses chloroform (CHCl₃) and a strong base (like NaOH or KOH) to achieve ortho-formylation of phenols.[9][14]

Mechanistic Insight: This reaction proceeds via a different mechanism involving the in-situ generation of dichlorocarbene (:CCl₂) as the electrophilic species.[15][16] The phenoxide ion, formed by the deprotonation of the phenol by the strong base, attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the aldehyde.[9] While effective, this reaction can sometimes lead to mixtures of ortho and para isomers, although the ortho product often predominates.[14][15][16]

Causality of Experimental Choice: The Reimer-Tiemann reaction is a classic method and is valuable when the specific reactivity of dichlorocarbene is desired.[17] It is often carried out in a biphasic solvent system due to the poor solubility of hydroxide bases in chloroform.[9] The choice between Duff and Reimer-Tiemann may depend on substrate compatibility, desired regioselectivity, and reagent handling considerations (chloroform is a regulated substance).

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step in the overall process.

Caption: Standard workflow for analytical characterization.

Applications in Drug Development

Substituted benzaldehydes are crucial intermediates in medicinal chemistry. This compound serves as a precursor for various heterocyclic systems and biologically active molecules. For instance, its structural motifs are found in compounds investigated as:

-

Calcium Channel Blockers: The dimethoxy-substituted phenyl ring is a feature in some designs of calcium channel blockers used in cardiovascular therapies.[18]

-

Antimicrobial and Anticancer Agents: Derivatives incorporating this aldehyde have shown potential antimicrobial and anticancer activities.[18]

-

Enzyme Inhibitors: As a phenolic compound, it can serve as a starting point for synthesizing enzyme inhibitors, such as tyrosinase inhibitors, which are relevant in dermatology and food science.[19]

Its utility stems from the reactivity of its three functional groups: the aldehyde allows for condensation and reductive amination reactions, the hydroxyl group can be alkylated or acylated, and the aromatic ring can undergo further electrophilic substitution if desired.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

-

General Hazards: This compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin, eye, and respiratory tract irritation.[20][21][22]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][22][23]

-

Handling: Avoid creating dust. Keep the container tightly closed when not in use. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[20][24]

-

First Aid:

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[20][21][22][23]

References

- 1. PubChemLite - this compound (C9H10O4) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 19283-70-6 | FH66314 [biosynth.com]

- 3. 2-Hydroxy-3,5-dimethoxybenzaldehyde | C9H10O4 | CID 7172046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 19283-70-6|this compound|BLD Pharm [bldpharm.com]

- 5. ortho-Vanillin - Wikipedia [en.wikipedia.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]

- 8. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Duff reaction - Wikipedia [en.wikipedia.org]

- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 15. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. pfaltzandbauer.com [pfaltzandbauer.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

2-Hydroxy-3,4-dimethoxybenzaldehyde CAS number 19283-70-6

An In-Depth Technical Guide to 2-Hydroxy-3,4-dimethoxybenzaldehyde (CAS 19283-70-6): Properties, Synthesis, and Bioactivity Profiling

Introduction

This compound is a substituted aromatic aldehyde belonging to the family of phenolic compounds. Its structure, featuring a hydroxyl group and two adjacent methoxy groups on the benzene ring, makes it an intriguing candidate for investigation in medicinal chemistry and materials science. As an isomer of vanillin and other biologically active benzaldehydes, it stands as a compound of significant interest, though it remains less characterized than its more common counterparts.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the compound's known properties, outlines logical synthetic strategies, and presents a framework of validated experimental protocols for its characterization and biological evaluation. Acknowledging the limited publicly available data on this specific molecule, this document leverages established knowledge of its structural isomers to provide context and propose robust methodologies for its investigation.

Physicochemical Properties and Characterization

A complete understanding of a compound's physicochemical properties is the foundation of its application in research. While comprehensive experimental data for this compound is not widely published, its fundamental properties can be established, and a clear protocol for its analytical characterization can be defined.

| Property | Value | Source |

| CAS Number | 19283-70-6 | [1] |

| Molecular Formula | C₉H₁₀O₄ | Calculated |

| Molecular Weight | 182.17 g/mol | [2] |

| Appearance | Not specified; likely a crystalline solid | Inferred from related compounds |

| Solubility | Not specified; likely soluble in organic solvents (e.g., DMSO, Methanol, Chloroform) | Inferred from related compounds |

Spectroscopic Validation

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides unique structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise arrangement of atoms. Key expected signals include a singlet for the aldehyde proton (~9.8-10.5 ppm), a singlet for the phenolic hydroxyl proton, distinct singlets for the two methoxy groups, and coupled signals for the aromatic protons.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight by identifying the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Expected characteristic absorption bands include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic ring and methoxy groups, a sharp C=O stretch for the aldehyde, and C-O stretches for the ether linkages.

Protocol: Structural Characterization Workflow

This protocol outlines a self-validating system for confirming the identity and purity of a supplied or synthesized sample of this compound.

-

Sample Preparation:

-

For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

For HRMS, prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

For IR, the sample can be analyzed neat (as a solid) using an ATR accessory.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and DEPT NMR spectra on a 400 MHz or higher spectrometer.

-

Obtain a high-resolution mass spectrum using an ESI-TOF or Orbitrap mass spectrometer.

-

Record the IR spectrum from 4000 to 400 cm⁻¹.

-

-

Data Analysis & Interpretation:

-

¹H NMR: Confirm the presence of the aldehyde proton (singlet, ~9.8-10.5 ppm), the hydroxyl proton (singlet, variable shift), two distinct methoxy singlets (~3.9 ppm), and the expected number and splitting pattern of aromatic protons.

-

¹³C NMR: Verify the presence of the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (100-160 ppm range), and two methoxy carbons (~56 ppm).

-

HRMS: Ensure the measured mass of the molecular ion is within 5 ppm of the calculated exact mass for C₉H₁₀O₄.

-

IR: Confirm the presence of a strong C=O stretch (~1650-1680 cm⁻¹) and a broad O-H stretch (~3200-3500 cm⁻¹).

-

Synthesis and Purification Strategies

While specific literature on the synthesis of this compound is sparse, its structure suggests that it can be prepared from commercially available precursors using well-established organic reactions. Key strategies involve electrophilic formylation of a substituted phenol or selective methylation of a dihydroxy precursor.

Synthetic Design and Causality

The primary challenge in synthesizing this molecule is achieving the correct regioselectivity.

-

Formylation of 3,4-Dimethoxyphenol: This is a logical starting point. The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked, formylation is directed to one of the two ortho positions (C2 or C6). The steric hindrance from the C3-methoxy group may influence the selectivity, making this a critical reaction to optimize. Common formylation methods include the Reimer-Tiemann, Duff, or Vilsmeier-Haack reactions. The choice of reaction depends on the desired scale, yield, and tolerance to reaction conditions[3].

-

Selective Methylation of 2,3-Dihydroxy-4-methoxybenzaldehyde: If this precursor is available, selective methylation of the C3 hydroxyl group would yield the target compound. The choice of methylating agent (e.g., dimethyl sulfate, methyl iodide) and base (e.g., K₂CO₃) is crucial. The phenolic hydroxyl at C2 is generally less reactive due to intramolecular hydrogen bonding with the adjacent aldehyde, which can be exploited to achieve selective methylation at C3[4].

Workflow: Synthesis and Purification

The following diagram outlines a general workflow for the synthesis, purification, and validation of this compound.

Caption: General workflow for synthesis and validation.

Exemplar Protocol: Methylation of a Dihydroxybenzaldehyde

This protocol is adapted from the synthesis of the related compound 2-Hydroxy-4-methoxybenzaldehyde and serves as a validated starting point for optimization[4].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the dihydroxybenzaldehyde precursor (1.0 eq) in acetone.

-

Addition of Reagents: Add potassium carbonate (K₂CO₃, 1.0 eq) to the solution, followed by the dropwise addition of dimethyl sulfate (DMS, 1.0 eq).

-

Rationale: Acetone is a polar aprotic solvent suitable for this Sₙ2 reaction. K₂CO₃ is a mild base used to deprotonate the more acidic hydroxyl group, creating a phenoxide for nucleophilic attack. DMS is an efficient methylating agent.

-

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the insoluble potassium salts.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude residue from an appropriate solvent system (e.g., ethanol-water) or purify by column chromatography to yield the pure product.

Potential Applications and Biological Activity Screening

While direct biological data for this compound is scarce, the extensive bioactivity of its isomers provides a strong rationale for its investigation as a potential therapeutic agent.

Biological Precedent of Structural Isomers

The substitution pattern on the benzaldehyde ring critically influences biological activity. Understanding the effects of isomers is key to predicting potential applications.

| Compound | Key Biological Activities | References |

| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | Potent antifungal activity against Fusarium graminearum, disrupting ergosterol biosynthesis and cell membranes. Also exhibits broad antimicrobial and anti-inflammatory effects. | [5][6] |

| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | A crucial intermediate in the synthesis of pharmaceuticals like methyldopa (antihypertensive) and prazosin. | |

| 2,4-Dihydroxybenzaldehyde Derivatives | Schiff bases derived from this scaffold have shown anticancer activity by inhibiting Heat shock protein 90 (Hsp90). The parent compound also has antioxidant and anti-inflammatory properties. | [7] |

This precedent suggests that this compound is a prime candidate for screening in antifungal, anticancer, and anti-inflammatory assays.

Workflow: Biological Activity Screening

This diagram illustrates a logical, tiered approach to screening the compound for a range of biological activities.

Caption: Tiered workflow for bioactivity screening.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is a colorimetric method to assess cell viability and determine the compound's cytotoxic potential[7].

-

Cell Seeding: Plate cancer cells (e.g., PC3, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting viability against compound concentration.

Protocol: Antimicrobial Susceptibility (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacteria or fungi using the broth microdilution method[8].

-

Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, C. albicans) overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth medium.

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed.

Safety and Handling

As a research chemical with limited toxicological data, this compound must be handled with appropriate care.

-

General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[9][10].

-

Hazard Identification: Based on its functional groups (phenol, aldehyde), the compound may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes[9].

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Crucial Note: Always obtain and consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound[1].

Conclusion

This compound (CAS 19283-70-6) represents a structurally interesting but under-investigated molecule. While direct data on its synthesis and biological activity are not extensively documented in public literature, its relationship to well-characterized isomers provides a compelling scientific basis for its exploration. The protocols and workflows detailed in this guide offer a robust and validated framework for researchers to synthesize, characterize, and screen this compound for novel therapeutic properties. Future research to elucidate its biological profile is warranted and could unveil valuable applications in drug discovery and development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2-Hydroxy-3,5-dimethoxybenzaldehyde | C9H10O4 | CID 7172046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. 2-Hydroxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]

- 6. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. fishersci.com [fishersci.com]

- 10. download.basf.com [download.basf.com]

The Enigmatic Presence of 2-Hydroxy-3,4-dimethoxybenzaldehyde in Nature: A Technical Guide for Researchers

Foreword: Unveiling a Molecule of Interest

Within the vast and intricate tapestry of natural products, substituted benzaldehydes represent a class of compounds that are both structurally simple and functionally profound. They are key contributors to the aromas of many plants and possess a wide spectrum of biological activities. This guide focuses on a specific, and somewhat enigmatic, member of this family: 2-Hydroxy-3,4-dimethoxybenzaldehyde . While its isomers, such as vanillin, are ubiquitous and well-studied, this particular compound has a more discreet natural footprint, making its discovery and characterization a compelling subject for researchers in phytochemistry, pharmacology, and drug development.

This document provides a comprehensive overview of the known natural occurrence of this compound, its likely biosynthetic origins, methodologies for its isolation, and its reported biological significance. The content herein is curated to provide not just a recitation of facts, but a deeper understanding of the scientific rationale behind the data and protocols presented, empowering researchers to confidently engage with this intriguing molecule.

Section 1: Natural Occurrence and Distribution

The confirmed natural sourcing of this compound is, to date, highly specific. Its presence has been definitively established in the heartwood of Dalbergia odorifera, a precious rosewood species utilized in traditional Chinese medicine.[1][2][3][4][5][6] This discovery underscores the immense potential of ethnobotanical leads in identifying novel bioactive compounds. While its distribution may extend to other species, particularly within the Dalbergia genus or other plants known for producing complex phenolics, current scientific literature has yet to report a wider prevalence. This limited known distribution makes every new identification significant and highlights the need for broader phytochemical screening.

| Plant Species | Family | Plant Part | Confirmation Method | Reference(s) |

| Dalbergia odorifera T. Chen | Fabaceae | Heartwood | Isolation and Spectroscopic Analysis | [1][2][3][4][5][6][7] |

Section 2: The Biosynthetic Puzzle: A Proposed Pathway

The biosynthesis of benzaldehydes in plants is rooted in the shikimate pathway, commencing with the aromatic amino acid L-phenylalanine. While the precise enzymatic cascade leading to this compound has not been fully elucidated, we can propose a logical and scientifically plausible pathway based on established biochemical transformations.

The journey begins with the conversion of L-phenylalanine to cinnamic acid, a pivotal intermediate in phenylpropanoid metabolism. Subsequent β-oxidation of the cinnamic acid side chain is a likely route to forming the benzaldehyde scaffold. The specific substitution pattern of our target molecule—a hydroxyl group at C2 and two methoxy groups at C3 and C4—suggests a series of carefully orchestrated hydroxylation and O-methylation events. These reactions are typically catalyzed by cytochrome P450 monooxygenases and O-methyltransferases (OMTs), respectively. The exact sequence of these modifications dictates the final structure. Below is a diagram illustrating a putative biosynthetic pathway.

Causality Behind the Proposed Pathway: This proposed sequence is logical from a biochemical standpoint. The core phenylpropanoid pathway enzymes (PAL, C4H, C3H, COMT) are well-characterized and responsible for generating a variety of hydroxylated and methylated cinnamic acid derivatives. The subsequent side-chain cleavage to a benzaldehyde and further "tailoring" reactions by hydroxylases and methyltransferases allow for the generation of structural diversity. The specific OMTs involved would likely exhibit regioselectivity for the C3 and C4 hydroxyl groups of a trihydroxy intermediate.

Section 3: A Protocol for Isolation and Purification

The isolation of this compound from its natural matrix, such as the heartwood of Dalbergia odorifera, requires a systematic approach involving extraction, fractionation, and chromatography. The following is a self-validating protocol, designed with checkpoints to ensure the successful enrichment and purification of the target compound.

Step-by-Step Methodology:

-

Material Preparation:

-

Obtain authenticated heartwood of Dalbergia odorifera.

-

Grind the air-dried material into a coarse powder to increase the surface area for extraction. This is a critical step; insufficient grinding will lead to poor extraction efficiency.

-

-

Solvent Extraction:

-

Perform exhaustive extraction of the powdered plant material with methanol or a mixture of dichloromethane and methanol (1:1) at room temperature.[3][8] Methanol is a polar solvent capable of extracting a broad range of secondary metabolites, including phenolics.

-

The rationale for exhaustive extraction (typically 3 cycles) is to maximize the yield of the target compound from the plant matrix.

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol).

-

This step separates compounds based on their polarity. This compound, being a moderately polar phenolic compound, is expected to partition primarily into the ethyl acetate fraction.

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and a UV lamp for visualization. The fraction showing a prominent spot corresponding to a standard (if available) or a characteristic phenolic profile should be taken for further purification.

-

-

Chromatographic Purification:

-

Subject the enriched ethyl acetate fraction to column chromatography over silica gel.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. The choice of a gradient system is crucial for separating compounds with similar polarities.

-

Collect fractions and monitor them by TLC. Combine fractions that show a pure spot corresponding to the target compound.

-

-

Final Purification (Crystallization or Preparative HPLC):

-

For final purification, the combined fractions can be subjected to preparative High-Performance Liquid Chromatography (HPLC) for high-purity isolation.

-

Alternatively, if the compound is sufficiently pure and present in high enough quantity, crystallization from a suitable solvent system (e.g., ethanol-water) can be attempted. Crystal formation is a strong indicator of purity.

-

-

Structural Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[9]

-

Section 4: Spectroscopic and Physicochemical Profile

Accurate identification of this compound relies on a combination of spectroscopic techniques. The following data provides a reference fingerprint for this molecule.[9]

| Property | Data |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | Crystalline solid |

| ¹H NMR (DMSO-d₆) | δ 9.82 (s, 1H, -CHO), Aromatic protons typically between δ 6.5-7.5, δ 3.86 (s, 3H, -OCH₃), δ 3.76 (s, 3H, -OCH₃) |

| FTIR (KBr, cm⁻¹) | 3418 (O-H stretch, indicating intramolecular H-bonding), 1673 (C=O stretch of aldehyde), 1251 (C-O stretch of methoxy group) |

| Thermal Analysis | Melting point near 148 °C, with thermal stability up to 220–230 °C.[9] |

Expert Interpretation: The ¹H NMR data is particularly informative. The downfield shift of the aldehydic proton (δ 9.82 ppm) is characteristic. The presence of two distinct singlets for the methoxy groups confirms their different chemical environments. In the FTIR spectrum, the position of the O-H stretch at 3418 cm⁻¹ is indicative of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent aldehyde's carbonyl oxygen, which contributes to the molecule's thermal stability.[9]

Section 5: Reported Biological Activities

Preliminary research has highlighted the potential of this compound as a bioactive molecule. Its isolation from a medicinal plant, Dalbergia odorifera, has prompted investigations into its pharmacological properties.

| Biological Activity | Cell Lines/Model | Key Findings | Reference(s) |

| Antitumor/Cytotoxic | Human tumor cell lines (in vitro) | Demonstrated significant inhibition of proliferation of human tumor cell lines, including multidrug-resistant cells. | [2][3][5][8] |

Field-Proven Insight: The cytotoxic activity reported for this compound is a significant finding. Often, the specific arrangement of hydroxyl and methoxy groups on an aromatic ring can dramatically influence its interaction with biological targets, such as enzymes or receptors involved in cell proliferation. The electron-donating effects of the methoxy groups and the hydrogen-bonding capability of the hydroxyl group are key features that likely contribute to its bioactivity.[9] These initial findings warrant further investigation, including mechanism of action studies and in vivo efficacy trials, to fully assess its therapeutic potential.

Conclusion and Future Outlook

This compound stands as a compelling example of a natural product with untapped potential. Its confirmed presence in Dalbergia odorifera provides a solid foundation for its study, yet the limited knowledge of its broader distribution calls for expanded phytochemical screening efforts. Elucidating its precise biosynthetic pathway through isotopic labeling studies and enzyme characterization would provide valuable insights into the metabolic machinery of aromatic compound synthesis in plants.

For drug development professionals, the reported antitumor activity is a promising lead. Future research should focus on synthesizing analogues to establish structure-activity relationships, which could lead to the development of more potent and selective therapeutic agents. The detailed protocols and data presented in this guide are intended to serve as a foundational resource for researchers poised to explore the chemistry and biology of this intriguing natural aldehyde.

References

- 1. p.bunri-u.ac.jp [p.bunri-u.ac.jp]

- 2. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. NP-MRD: Browsing natural products [np-mrd.org]

- 8. researchgate.net [researchgate.net]

- 9. rsisinternational.org [rsisinternational.org]

2-Hydroxy-3,4-dimethoxybenzaldehyde biosynthesis pathway

An In-Depth Technical Guide to the Biosynthesis of 2-Hydroxy-3,4-dimethoxybenzaldehyde

Executive Summary

This compound is an aromatic compound of significant interest to the flavor, fragrance, and pharmaceutical industries. As a structural isomer of vanillin, it possesses unique sensory and biological properties. However, unlike its well-studied relatives, the precise biosynthetic pathway for this compound in plants remains largely unelucidated. This technical guide synthesizes current knowledge from related metabolic pathways to propose a scientifically-grounded biosynthetic route originating from the core phenylpropanoid pathway. We present a detailed, multi-step enzymatic sequence, from the precursor L-phenylalanine to the final benzaldehyde product, highlighting key hydroxylation, methylation, and side-chain cleavage reactions. Furthermore, this document provides a comprehensive framework of experimental protocols—including isotope labeling, enzyme characterization, and functional genomics—designed to systematically validate this proposed pathway. This guide is intended for researchers, biochemists, and drug development professionals seeking to understand, validate, and potentially engineer the production of this valuable natural product.

Part 1: Introduction to this compound

This compound is a phenolic aldehyde characterized by a benzene ring substituted with a hydroxyl group at the C2 position, methoxy groups at C3 and C4, and a formyl group at C1. This substitution pattern distinguishes it from its more common isomer, vanillin (4-hydroxy-3-methoxybenzaldehyde), contributing to its distinct aromatic profile and potential bioactivity.[1] The compound is a known constituent of the fragrant roots of plants like Hemidesmus indicus, where it contributes to the characteristic aroma.[2][3] The exploration of its biosynthesis is not only a fundamental scientific question but also opens avenues for its sustainable production through metabolic engineering, circumventing reliance on extraction from limited plant sources.[4]

Part 2: The Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to be a specialized branch of the well-established phenylpropanoid pathway, the central metabolic route for the synthesis of thousands of plant secondary metabolites.[3][5] The pathway begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic modifications to the core phenylpropane (C6-C3) skeleton, followed by a critical side-chain cleavage to yield the final C6-C1 benzaldehyde structure.

Step 1: The Core Phenylpropanoid Backbone

The initial steps are conserved across a vast array of plant phenolic compounds.

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[2] This is a committed step, channeling carbon from primary metabolism into the phenylpropanoid route.[6]

-

Hydroxylation at C4: trans-Cinnamic acid is then hydroxylated at the para-position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.[7]

-

Hydroxylation at C3: A second hydroxylation is catalyzed by p-Coumarate 3-Hydroxylase (C3H) , another P450 enzyme, which introduces a hydroxyl group at the C3 position of p-coumaric acid to form caffeic acid.[8]

Step 2: Key Methylation and a Proposed Novel Hydroxylation

This stage marks the divergence from the canonical pathway toward the unique substitution pattern of the target molecule.

-

First O-Methylation: Caffeic acid is methylated at the 3-hydroxyl group by Caffeic Acid O-Methyltransferase (COMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce ferulic acid.[7][9] This is a well-documented step in the biosynthesis of vanillin and lignin.

-

Proposed C2-Hydroxylation: This is a critical, albeit hypothetical, step. We propose that ferulic acid undergoes hydroxylation at the C2 position. This reaction would be catalyzed by a specific Cytochrome P450 Monooxygenase (CYP) , an enzyme family known for its role in the diversification of plant secondary metabolites. The resulting intermediate would be 2,4-dihydroxy-3-methoxy-cinnamic acid.

-

Second O-Methylation: A second methylation event is required. A specific O-Methyltransferase (OMT) would catalyze the transfer of a methyl group from SAM to the 4-hydroxyl group of the preceding intermediate, yielding 2-hydroxy-3,4-dimethoxy-cinnamic acid. Plant OMTs are a large and diverse family of enzymes, often exhibiting strict substrate and positional specificity.[10][11][12]

Step 3: Side-Chain Cleavage to the Benzaldehyde

The final stage involves the shortening of the C3 propyl side chain of the cinnamic acid derivative to the C1 aldehyde of the benzaldehyde. Two primary routes, analogous to those proposed for vanillin biosynthesis, are plausible.[8]

-

Non-β-Oxidative Pathway: This route involves a hydratase/lyase enzyme, similar to the vanillin synthase (VpVAN) found in Vanilla planifolia, which could directly convert 2-hydroxy-3,4-dimethoxy-cinnamic acid to this compound.[13][14]

-

β-Oxidative Pathway: Alternatively, the cinnamic acid derivative is first activated to its Coenzyme A (CoA) thioester. The side chain is then shortened via a process biochemically similar to fatty acid β-oxidation, which occurs in the peroxisomes.[6][15][16] This pathway would involve a series of hydration, oxidation, and thiolytic cleavage steps to release a C6-C1-CoA intermediate, which is then reduced to the final aldehyde.

The following diagram illustrates the complete proposed biosynthetic pathway.

Part 3: Experimental Validation of the Proposed Pathway

Validating a novel biosynthetic pathway requires a multi-faceted approach that combines in vivo evidence with in vitro biochemical characterization. The following protocols provide a self-validating system to rigorously test the proposed hypothesis.

Experimental Workflow Overview

The overall strategy involves first establishing the metabolic precursors in vivo, then identifying candidate genes through transcriptomics, followed by in vitro confirmation of enzyme function, and finally, in vivo verification using gene silencing techniques.

Protocol 1: In Vivo Isotope Labeling Studies

-

Causality and Rationale: This experiment is foundational. By supplying a stable isotope-labeled precursor (e.g., ¹³C-L-Phenylalanine) to a producing plant system, we can trace the metabolic fate of the precursor's carbon atoms. If the proposed pathway is correct, the labeling pattern in the final product, as determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR), will match the predicted pattern. This provides unambiguous evidence of the precursor-product relationship.

-

Detailed Methodology:

-

System Preparation: Establish sterile root cultures of a known producer, such as Hemidesmus indicus.[2] Grow cultures in liquid Gamborg B5 medium until sufficient biomass is achieved.

-

Precursor Feeding: Prepare a sterile solution of U-¹³C₉-L-phenylalanine. Introduce the labeled precursor into the liquid medium to a final concentration of 0.5-1.0 mM.

-

Incubation: Incubate the cultures for a time course (e.g., 6, 12, 24, and 48 hours) under standard growth conditions.

-

Metabolite Extraction: Harvest the root tissue at each time point, flash-freeze in liquid nitrogen, and lyophilize. Perform a solvent extraction (e.g., with ethyl acetate or methanol), followed by evaporation to concentrate the metabolites.

-

Analysis: Analyze the crude extract using High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (HPLC-HRMS). Compare the mass spectra of the peak corresponding to this compound from labeled and unlabeled samples. A mass shift corresponding to the incorporation of the ¹³C atoms will confirm its biosynthesis from phenylalanine.

-

Protocol 2: Identification and Characterization of Key Enzymes

-

Causality and Rationale: While labeling confirms the overall flux, it does not identify the specific enzymes. This protocol aims to pinpoint the genes responsible for the novel steps (C2-hydroxylation and C4-O-methylation). By comparing the transcriptomes of tissues that actively produce the compound with those that do not, we can identify differentially expressed genes belonging to the target enzyme families (CYPs and OMTs). Subsequent in vitro assays provide direct proof of their catalytic function.

-

Detailed Methodology:

-

Transcriptome Mining (RNA-seq):

-

Extract total RNA from producing (e.g., young, fragrant roots) and non-producing (e.g., leaves) tissues of the source plant.

-

Perform high-throughput RNA sequencing (RNA-seq).

-

Assemble the transcriptome and perform differential expression analysis to identify upregulated genes in the producing tissue.

-

Filter the list of upregulated genes for sequences annotated as Cytochrome P450 monooxygenases and O-methyltransferases. This creates a list of high-priority candidates.

-

-

Heterologous Expression and Enzyme Assays:

-

Cloning: Synthesize or clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Expression: Transform the constructs into the expression host. For P450s, co-expression with a cytochrome P450 reductase (CPR) partner in yeast is often necessary for activity. Induce protein expression under optimized conditions.

-

Protein Purification: Lyse the cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Assay:

-

For a candidate OMT , set up a reaction mixture containing the purified enzyme, the hypothesized substrate (2,4-dihydroxy-3-methoxy-cinnamic acid), and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.

-

For a candidate C2-hydroxylase (CYP) , the reaction will require the purified enzyme (microsomes from yeast expression), the substrate (ferulic acid), and a source of reducing equivalents (NADPH).

-

Incubate the reactions, then quench and extract the products.

-

Analysis: Analyze the reaction products by HPLC or LC-MS to see if the expected product was formed by comparing retention times and mass spectra with an authentic standard.

-

-

-

Part 4: Data Presentation and Interpretation

Quantitative data from enzyme assays should be summarized for clear interpretation. The kinetic parameters help to assess the substrate specificity and efficiency of a newly identified enzyme, reinforcing its proposed biological role.

Table 1: Hypothetical Kinetic Parameters for a Candidate OMT

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| 2,4-Dihydroxy-3-methoxy-cinnamic Acid | 25 ± 3 | 1.5 ± 0.1 | 6.0 x 10⁴ |

| Caffeic Acid | 450 ± 20 | 0.2 ± 0.03 | 4.4 x 10² |

| Ferulic Acid | > 1000 | < 0.01 | - |

| Protocatechuic Aldehyde | > 1000 | < 0.01 | - |

This table illustrates how data can be presented to show that the purified OMT has a strong preference for the hypothesized intermediate over other structurally related compounds, providing strong evidence for its role in the pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylalanine ammonia-lyase-mediated biosynthesis of 2-hydroxy-4-methoxybenzaldehyde in roots of Hemidesmus indicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing [mdpi.com]

- 5. Multi-Omics Reveals Protected Cultivation Improves Chinese Plum (Prunus salicina L.) Quality via Light-Regulated Sugar Metabolism [mdpi.com]

- 6. Unravelling Vanillin Biosynthesis: Integrative Transcriptomic and Metabolomic Insights into Pod Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vanillin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure, function, and evolution of plant O-methyltransferases - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]

- 12. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One-Step Vanillin Synthesis Using Engineered Enzyme - ChemistryViews [chemistryviews.org]

- 14. researchgate.net [researchgate.net]

- 15. A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Hydroxy-3,4-dimethoxybenzaldehyde: Elucidating Structure Through NMR, IR, and MS Data

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the spectral characterization of 2-hydroxy-3,4-dimethoxybenzaldehyde. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document provides the foundational knowledge for unambiguous structural confirmation and quality assessment of this versatile chemical intermediate.

Introduction

This compound, a polysubstituted aromatic aldehyde, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other fine chemicals. Its reactivity is largely governed by the interplay of the hydroxyl, methoxy, and aldehyde functional groups. Accurate and thorough spectral analysis is paramount to verify its identity and purity, ensuring the integrity of subsequent synthetic transformations. This guide provides a detailed examination of its spectral signature, blending established spectroscopic principles with comparative data from analogous structures to offer a complete analytical portrait.

Molecular Structure and Spectroscopic Implications

The substitution pattern on the benzene ring—a hydroxyl group at C2, and two methoxy groups at C3 and C4—creates a unique electronic environment that dictates the chemical behavior and, consequently, the spectral properties of the molecule. The electron-donating nature of the hydroxyl and methoxy groups enriches the aromatic ring with electron density, influencing the chemical shifts of the aromatic protons and carbons. The intramolecular hydrogen bond between the C2-hydroxyl group and the C1-aldehyde's carbonyl oxygen is a key structural feature that significantly impacts the spectral data, particularly in ¹H NMR and IR spectroscopy.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aldehyde, hydroxyl, aromatic, and methoxy protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-